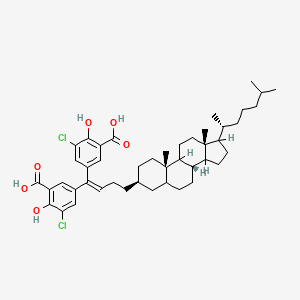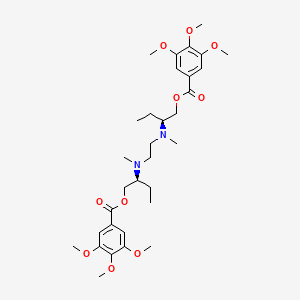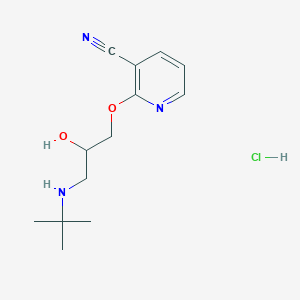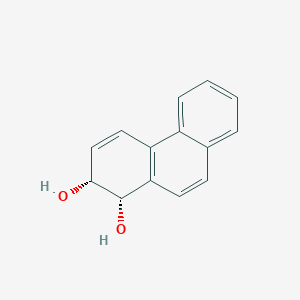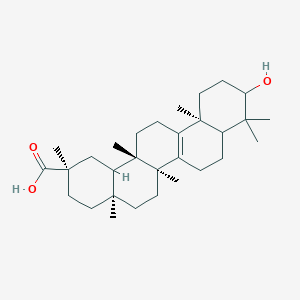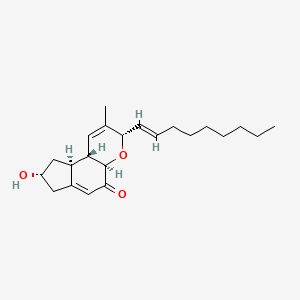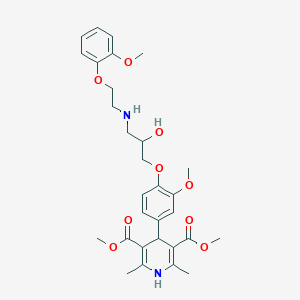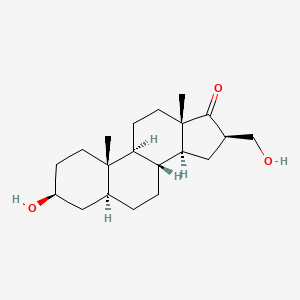
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.
Aplicaciones Científicas De Investigación
1. Configurational Analysis and Steroid Receptor Binding
A study by Tapolcsányi et al. (2001) explored the steric structures and relative binding affinities of various 16-methyl-5alpha-androstane derivatives. This research focused on understanding how the introduction of a 16-methyl substituent into 5alpha-androstane molecules affects their binding affinity to androgen receptors. The study concluded that 16alpha-methyl derivatives bound more weakly than their 16beta-methyl counterparts, suggesting a significant impact of molecular configuration on receptor interaction Tapolcsányi et al., 2001.
2. Preparation of Stereoiomers and Neighboring Group Participation
Tapolcsányi et al. (2001) also conducted a separate study on the preparation of the four stereoisomers of 16-hydroxymethyl-5alpha-androstane-3beta,17-diol. This research involved the synthesis of different isomers through the reduction of 16-acetoxymethylene-5alpha-androstan-17-one and the exploration of neighboring group participation. This study contributes to the understanding of steroid synthesis and the behavior of various isomers during chemical reactions Tapolcsányi et al., 2001.
3. Anabolic Steroid Metabolism in Horse Urine
Yamada et al. (2007) identified and quantified metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine. This study is significant for its implications in doping tests in racehorses, where detection of common metabolites of these anabolic steroids can serve as screening targets. The research found that 17alpha-methyl-5alpha-androstan-3beta,16beta,17beta-triol is a particularly useful screening target Yamada et al., 2007.
4. Novel 9alpha-Fluorosteroids Synthesis and Evaluation
Reyes-Moreno et al. (2009) synthesized and evaluated novel 9alpha-fluorosteroids, including derivatives of 5alpha-androstane. This research is relevant for its potential application in developing new anabolic substances with varying activity levels. The study concluded that certain synthesized compounds exhibited higher anabolic activity, highlighting the potential for creating more effective anabolic agents Reyes-Moreno et al., 2009.
5. Anticonvulsant and Anxiolytic Activities of Neurosteroid Analogs
Runyon et al. (2009) examined the anticonvulsant and anxiolytic activities of certain 17-substituted androstan-3alpha-ol analogs, including derivatives of 5alpha-androstan-3alpha-ol. Their study revealed that these compounds modulate GABA(A) receptors with potencies equivalent to or greater than allopregnanolone, a potent endogenous neurosteroid. This research is pivotal in understanding the therapeutic potential of these analogs in treating seizure disorders and anxiety Runyon et al., 2009.
Propiedades
Nombre del producto |
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S,16R)-3-hydroxy-16-(hydroxymethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H32O3/c1-19-7-5-14(22)10-13(19)3-4-15-16(19)6-8-20(2)17(15)9-12(11-21)18(20)23/h12-17,21-22H,3-11H2,1-2H3/t12-,13+,14+,15-,16+,17+,19+,20+/m1/s1 |
Clave InChI |
KQHKUOHLCRQQSG-CZUADDKVSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)CO)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)CO)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



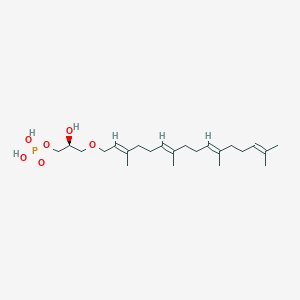
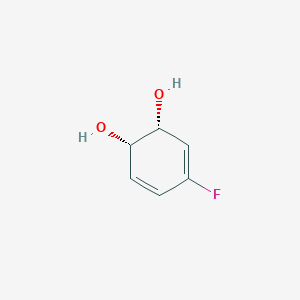
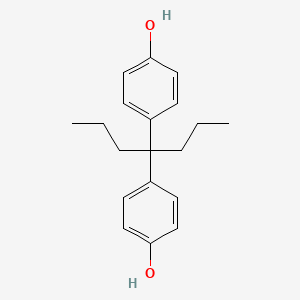
![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)
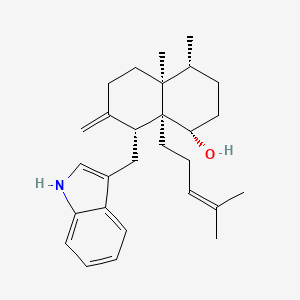
![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)
